Cyclopenta[c]pyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
250-39-5 |
|---|---|
Molecular Formula |
C6H4N2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
cyclopenta[c]pyrazole |
InChI |
InChI=1S/C6H4N2/c1-2-5-4-7-8-6(5)3-1/h1-4H |
InChI Key |
PZAYJNNTMOGLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CC2=C1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Cyclopenta C Pyrazole Scaffolds and Derivatives
Advanced Cyclization and Annulation Strategies
The construction of the bicyclic cyclopenta[c]pyrazole framework is often achieved through reactions that form the five-membered carbocyclic ring onto a pre-existing pyrazole (B372694) or, more commonly, reactions that construct both rings in a concerted or sequential manner.
Intramolecular 1,3-Dipolar Cycloaddition Reactions
Intramolecular 1,3-dipolar cycloadditions are powerful tools for the stereoselective synthesis of complex cyclic molecules. slideshare.net In this context, a 1,3-dipole and a dipolarophile are tethered within the same molecule, leading to the formation of fused ring systems upon reaction. This approach offers high efficiency and control over stereochemistry.
A notable and innovative method for synthesizing cyclopenta[c]pyrazoles involves a domino sequence initiated by a "derailed" Ohira–Bestmann reaction. researchgate.net This protocol utilizes γ,δ-unsaturated aldehydes as starting materials. The process begins with a one-carbon homologation of the aldehyde using a reagent like dimethyl (diazomethyl)phosphonate, which is related to the Bestmann-Ohira reagent. researchgate.netorganic-chemistry.org Instead of proceeding down the typical pathway to form an alkyne, the reaction is "derailed." An in situ generated azomethine imine, a type of 1,3-dipole, undergoes an intramolecular 1,3-dipolar cycloaddition with the tethered alkene. researchgate.net
This sequence results in the formation of the fused this compound scaffold with high diastereomeric purity. The reaction is effective for substrates bearing both aromatic and aliphatic substituents. researchgate.net The versatility of the Bestmann-Ohira reagent, typically used for converting aldehydes to alkynes, is thus expanded to the synthesis of azaheterocycles. researchgate.netsigmaaldrich.com
| Starting Material (γ,δ-Unsaturated Aldehyde) | Reagent | Product | Yield | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Aldehyde with Phenyl substituent | Dimethyl (diazomethyl)phosphonate | Phenyl-substituted this compound | Good | Excellent |
| Aldehyde with Aliphatic substituent | Dimethyl (diazomethyl)phosphonate | Aliphatic-substituted this compound | Good | Excellent |
Azomethine imines are versatile 1,3-dipoles of the aza-allyl type used extensively in [3+2] cycloaddition reactions to construct nitrogen-containing heterocycles. rsc.org These dipoles can be stable, isolable compounds or transient intermediates generated in situ. rsc.org Their reaction with dipolarophiles like alkenes and alkynes is a primary method for synthesizing pyrazolidines and pyrazolines. rsc.orgnih.gov
In the context of this compound synthesis, an intramolecular cycloaddition involving an azomethine imine is a key step. As mentioned in the derailed Ohira-Bestmann protocol, an azomethine imine can be generated from a γ,δ-unsaturated aldehyde and a diazo compound precursor. researchgate.net The subsequent intramolecular [3+2] cycloaddition between the azomethine imine and the alkene portion of the molecule forges the bicyclic pyrazolidinone structure, which can then be converted to the aromatic this compound. researchgate.netnih.gov The high stereoselectivity of this cycloaddition allows for the creation of multiple contiguous stereocenters with excellent control. nih.gov
| Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Key Feature |
|---|---|---|---|---|
| Azomethine Imine | Ynolate | - | Bicyclic Pyrazolidinone | High diastereoselectivity |
| Azomethine Imine | Azlactone | Chiral Bifunctional Bisguanidinium Hemisalt | Chiral Bicyclic Pyrazolidinone | High enantiomeric excess (up to 99% ee) |
The 1,3-dipolar cycloaddition between an azide (B81097) and an alkene is a well-established method for forming five-membered nitrogen heterocycles. youtube.comrsc.org This reaction, often referred to as the Huisgen cycloaddition, typically proceeds through a concerted mechanism to form a triazoline intermediate. youtube.comnih.gov Depending on the reaction conditions and substrate, this triazoline can be stable or can lose nitrogen (N₂) to form an aziridine (B145994) or an imine. nih.gov
For the synthesis of this compound systems, an intramolecular azide-alkene cycloaddition represents a viable, though less commonly cited, pathway. This would involve a substrate containing both an azide and an appropriately positioned cyclopentenyl moiety (or a precursor that forms the cyclopentene (B43876) in situ). The cycloaddition would lead to a tricyclic triazoline intermediate, which upon controlled fragmentation and subsequent aromatization could yield the desired this compound skeleton. The stability of the resulting triazole ring, an aromatic structure, is a strong driving force for such reactions when alkynes are used as dipolarophiles. youtube.comyoutube.com
Regiospecific Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The most classic method for forming the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648). nih.govbeilstein-journals.org The regioselectivity of this reaction—determining which nitrogen of the hydrazine attacks which carbonyl group—can be a significant challenge, often leading to mixtures of isomers, especially with substituted hydrazines. nih.govorganic-chemistry.org
To construct a this compound via this route, a cyclopentane-1,3-dione derivative would be condensed with hydrazine. Control over the regiochemistry is crucial for obtaining the desired [c]-fused isomer rather than other potential products. Strategies to achieve regiospecificity include the use of β-enamino diketones and Lewis acid catalysts, which can activate specific carbonyl groups and direct the cyclization. organic-chemistry.org Another advanced approach involves the cyclocondensation of cross-conjugated enynones with arylhydrazines, where the electronic effects of substituents on the enynone direct the reaction pathway, leading to pyrazole derivatives with high regioselectivity. nih.gov
| C3 Building Block | N2 Building Block | Method/Catalyst | Key Outcome |
|---|---|---|---|
| 1,3-Dicarbonyl Compound | Hydrazine | Knorr Synthesis | Classic pyrazole formation; potential regioisomer mixtures. nih.govbeilstein-journals.org |
| β-Enamino Diketone | Arylhydrazine | BF₃ (Lewis Acid) | Highly regioselective synthesis of substituted pyrazoles. organic-chemistry.org |
| Cross-conjugated Enynone | Arylhydrazine | None (Substrate control) | Regioselective synthesis of pyrazole derivatives. nih.gov |
Tandem and Cascade Reaction Sequences for Polycyclic Construction
Tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer exceptional efficiency in constructing complex molecular architectures. ub.edu These sequences are particularly powerful for building polycyclic systems like cyclopenta[c]pyrazoles.
An example of such a sequence is the previously discussed derailed Ohira–Bestmann reaction, which is a domino process involving homologation and intramolecular cycloaddition. researchgate.net More broadly, cascade reactions for polycyclic pyrazole synthesis can be initiated by the reaction of nonstabilized diazoalkanes with alkynyl-substituted cyclic ketones. nih.gov A typical sequence might involve an initial [3+2]-cycloaddition, followed by a sigmatropic rearrangement and an aza-Michael reaction to rapidly assemble the fused pyrazole system. nih.gov Such processes are often highly regioselective and stereoselective, providing access to structurally diverse and complex pyrazoles in a single pot. nih.govrsc.org These methods enable the rapid generation of molecular diversity from simple, commercially available starting materials. rsc.org
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and efficient tools for the construction of complex molecular architectures like the this compound system. Palladium, copper, and ruthenium catalysts have been instrumental in developing novel synthetic pathways.
Palladium-Catalyzed C-N Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct palladium-catalyzed C-N cross-coupling to form the this compound ring system is not extensively documented, intramolecular variants of well-established palladium-catalyzed reactions represent a promising strategy. For instance, the palladium-catalyzed intramolecular aza-Wacker-type cyclization has been successfully employed to create fused aza-bicyclic systems. researchgate.netnih.gov This type of transformation, which forges a C-N bond through an intramolecular oxidative amination, could conceptually be applied to suitably functionalized cyclopentene precursors to yield the this compound core.
Another relevant approach is the palladium-catalyzed intramolecular carbopalladation followed by a cyclization cascade, which has proven effective for accessing polycyclic N-fused heterocycles. nih.gov The application of such a sequence to a substrate containing both a cyclopentane (B165970) or cyclopentene moiety and a pyrazole precursor could provide a direct entry to the desired scaffold. Furthermore, palladium-catalyzed phosphonylation has been utilized to functionalize existing pyrazole rings at various positions, indicating the utility of palladium in modifying the periphery of the target heterocycle once formed.
Copper-Catalyzed Cycloadditions and N-Arylation
Copper catalysis provides a cost-effective and versatile alternative for the synthesis of pyrazole derivatives. Copper-catalyzed multicomponent reactions have been developed for the synthesis of substituted pyrazoles. nih.gov A particularly relevant strategy is the copper-catalyzed [3+2] cycloaddition. For example, the synthesis of pyrazolo[1,5-c]quinazolines has been achieved through a copper-catalyzed cycloaddition, demonstrating the feasibility of this approach for constructing fused pyrazole systems. nih.gov The intramolecular application of such a cycloaddition, starting from a cyclopentene derivative bearing the necessary functional groups, would be a logical extension for the synthesis of cyclopenta[c]pyrazoles.
Additionally, copper-catalyzed aerobic cyclization of unsaturated hydrazones is another powerful method for pyrazole synthesis. nih.gov The adaptation of this methodology to a substrate where the unsaturation is part of a cyclopentyl ring could lead to the desired fused bicyclic structure.
Ruthenium-Catalyzed Dehydrogenative Coupling Reactions
Ruthenium catalysts have emerged as powerful tools for C-H functionalization and the formation of heterocyclic rings. An unprecedented ruthenium(II)-catalyzed intramolecular aerobic oxidative C-N coupling has been developed for the synthesis of tri- and tetrasubstituted pyrazoles. acs.orgorganic-chemistry.org This method, which involves the formation of a C-N bond to construct the pyrazole ring, is a strong candidate for adaptation to the synthesis of cyclopenta[c]pyrazoles from appropriately substituted cyclopentane precursors.
Furthermore, ruthenium-catalyzed C-H functionalization of pre-formed pyrazoles with alkynes has been studied in detail, providing a pathway to more complex derivatives. nih.gov While not a ring-forming reaction, this methodology could be used to elaborate the this compound scaffold once it is synthesized. The synthesis of fused pyridine (B92270) derivatives has also been achieved using ruthenium catalysis, highlighting the general utility of this metal in constructing fused heterocyclic systems. researchgate.net A notable development is the ruthenium-catalyzed synthesis of pyrazoles under blue light irradiation, which offers a milder and more energy-efficient approach. researchgate.net
Stereoselective and Asymmetric Synthesis of Cyclopenta[c]pyrazoles
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Significant strides have been made in the stereoselective and asymmetric synthesis of this compound derivatives.
A notable method involves an interrupted Ohira-Bestmann reaction of γ,δ-unsaturated aldehydes, which leads to the stereoselective formation of cyclopenta[c]pyrazoles. acs.org This reaction proceeds through an unexpected cyclization of a diazoalkane intermediate onto the pendant olefin. Another powerful approach is a domino sequence involving a one-carbon homologation and an intramolecular azomethine imine 1,3-dipolar cycloaddition, which furnishes fused pyrazoles with excellent diastereomeric purity. mdpi.com
In the realm of asymmetric catalysis, enantioselective (3+2) cycloaddition reactions have been developed. For instance, the reaction of 3-homoacylcoumarins with α,β-unsaturated pyrazolones, catalyzed by a cinchona-alkaloid-derived hydrogen-bonding catalyst, yields spiropyrazolone-fused cyclopenta[c]chromen-4-ones with five contiguous stereocenters in high yield and excellent stereoselectivity. Although this leads to a more complex spirocyclic system, it demonstrates the feasibility of achieving high levels of enantiocontrol in the formation of fused rings containing a cyclopentane moiety and a pyrazole.
| Method | Key Features | Stereochemical Outcome | Reference |
|---|---|---|---|
| Interrupted Ohira-Bestmann Reaction | Uses γ,δ-unsaturated aldehydes and the Ohira-Bestmann reagent. | High diastereoselectivity, transfer of stereochemical information from the starting aldehyde. | acs.org |
| Domino Intramolecular 1,3-Dipolar Cycloaddition | Involves one-carbon homologation and intramolecular azomethine imine cycloaddition. | Excellent diastereomeric purity. | mdpi.com |
| Asymmetric (3+2) Cycloaddition | Organocatalyzed reaction of 3-homoacylcoumarins and α,β-unsaturated pyrazolones. | High yields and excellent enantioselectivities (up to 99% ee) for spiropyrazolone-fused cyclopenta[c]chromen-4-ones. |
Continuous Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. researchgate.netscilit.com While specific examples of the continuous flow synthesis of cyclopenta[c]pyrazoles are not yet widely reported, the application of this technology to the synthesis of pyrazoles and fused pyrazole systems is well-established. mdpi.comscilit.com
Flow chemistry has been successfully used for the synthesis of highly functionalized pyrazoles through modular assembly line processes. nih.gov These systems allow for the safe handling of hazardous intermediates, such as diazoalkanes, at elevated temperatures and enable rapid reaction optimization. Furthermore, copper-catalyzed pyrazole synthesis has been effectively implemented in continuous flow reactors. rsc.org Given that many of the synthetic methods described for cyclopenta[c]pyrazoles, such as cycloadditions and transition metal-catalyzed reactions, are amenable to flow conditions, it is anticipated that this technology will be a valuable tool for the future synthesis of this scaffold.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For the synthesis of pyrazole derivatives, several green approaches have been reported, and these can be logically extended to the this compound system.
Multicomponent reactions (MCRs) are a cornerstone of green chemistry, offering high atom and step economy. The green multicomponent synthesis of pyrano[2,3-c]pyrazoles, a related fused heterocyclic system, has been extensively reviewed, with methods utilizing benign catalysts, water as a solvent, and energy-efficient techniques like microwave and ultrasound irradiation. nih.govrsc.orgresearchgate.net These strategies could be adapted for the one-pot synthesis of cyclopenta[c]pyrazoles from readily available starting materials.
Synthesis of Specific Substituted and Fused this compound Systems
The versatility of the this compound framework allows for the generation of a diverse array of derivatives through various synthetic transformations. These include the fusion of additional heterocyclic rings and the introduction of unique substituents, leading to novel molecular architectures with potentially enhanced biological or physical properties.
Dihydrothienocyclopentapyrazole Architectures
The synthesis of dihydrothienocyclopentapyrazole derivatives represents an important extension of the this compound system. These compounds incorporate a sulfur-containing thiophene (B33073) ring, which can significantly influence the molecule's electronic properties and biological activity. The synthetic approaches to these architectures often involve multi-step sequences starting from readily available cyclopentane derivatives.
A key strategy involves the condensation of diarylmethylidenecyclopentanes with thiourea (B124793) derivatives. This reaction typically proceeds under conditions that facilitate the formation of the fused pyrimidine (B1678525) ring, which can then be further modified to yield the desired thieno-fused systems. While specific examples directly leading to dihydrothienocyclopentapyrazoles are not extensively detailed in the provided context, the analogous reactions with hydrazine and hydroxylamine (B1172632) to form fused pyrazoles and oxazoles suggest a viable pathway. rsc.org
Pyrazolo[1,5-a]pyrimidine (B1248293) Fused Scaffolds
The fusion of a pyrimidine ring to the this compound core gives rise to pyrazolo[1,5-a]pyrimidine systems. These bicyclic structures are of considerable interest due to their analogy to purines, making them potential antimetabolites in biochemical pathways. researchgate.net
A prevalent synthetic method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov The 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, leading to a cyclization reaction that forms the pyrimidine ring. nih.gov The choice of the β-dicarbonyl compound can influence the regioselectivity of the reaction. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone has been shown to produce cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov
Microwave-assisted synthesis has also emerged as an efficient method for constructing these scaffolds. For example, the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation provides a regioselective route to functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone or 2-Ethoxycarbonylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | nih.gov |
| 5-Amino-pyrazole derivatives | 2-(Arylidene)malononitriles | Pyrazolo[1,5-a]pyrimidines | Not Specified | johnshopkins.edu |
| 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | 5-Amino-1H-pyrazoles, Microwave, Solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Not Specified | nih.gov |
Ferrocenyl-Substituted Pyrazole Systems with this compound Relevance
The incorporation of a ferrocenyl group into a pyrazole structure can impart unique electrochemical properties and enhance biological activity. While the direct synthesis of ferrocenyl-substituted cyclopenta[c]pyrazoles is a specialized area, the synthesis of ferrocenyl pyrazoles provides a foundation for their potential construction.
A common approach involves a Friedel-Crafts acylation-like reaction. orientjchem.orgresearchgate.net For instance, the synthesis of 1-phenyl-3-ferrocenyl-pyrazole begins with the acylation of ferrocene (B1249389) to produce acetylferrocene (B1663952). orientjchem.orgresearchgate.net This is followed by a cyclo-condensation reaction of acetylferrocene with phenylhydrazine, and subsequent cyclization using a reagent like iodine in the presence of sodium bicarbonate to yield the final product with high efficiency. orientjchem.orgresearchgate.net Another route involves the addition cyclo-condensation of acetoferrocene with hydrazine at room temperature. researchgate.net
Microwave-assisted synthesis has also been employed to create ferrocenyl pyrazole derivatives. For example, a series of ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives were synthesized through a microwave-assisted reaction of a substituted aniline (B41778) with ethyl 3-ferrocenyl-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate. nih.gov
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Ferrocene, Acetic acid, Hydrochloric acid | AlCl₃, Reflux | Acetoferrocene | Not Specified | orientjchem.orgresearchgate.net |
| Acetoferrocene, Phenylhydrazine | Iodine, NaHCO₃, Reflux | 1-Phenyl-3-ferrocenyl-pyrazole | 83% | orientjchem.orgresearchgate.net |
| Acetoferrocene, Hydrazine | Room Temperature | 1-(1-Hydride pyrazole)ferrocene | Not Specified | researchgate.net |
| Ethyl 3-ferrocenyl-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate, Substituted aniline | Microwave | Ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives | Not Specified | nih.gov |
This compound-Based Homocarbanucleoside Scaffolds
Homocarbanucleosides are nucleoside analogues where the furanose ring is replaced by a carbocyclic system. Those based on the this compound scaffold are of interest as potential antiviral or anticancer agents. The synthesis of these complex molecules requires a multi-step approach.
A key intermediate for these syntheses can be derived from the Diels-Alder reaction of cyclopentadiene. Subsequent chemical modifications, including dihydroxylation, protection/deprotection steps, condensation, oxidative cleavage, and reduction, lead to a key intermediate such as (+/-)-cis-([7-(6-chloro-9H-purin-9-yl)methyl]-2,3-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol. researchgate.net This intermediate can then be converted into various 6-substituted purinyl derivatives, forming the desired homocarbanucleoside analogues. researchgate.net
Spiro and Fused this compound-Pyrimidine Derivatives
Spirocyclic and fused pyrimidine derivatives of this compound represent another class of structurally diverse compounds. These can be synthesized through condensation reactions. For example, the reaction of diarylmethylidenecyclopentanes with hydrazine or thiourea derivatives can afford the corresponding fused pyrazoles or pyrimidines. rsc.orgresearchgate.net
A green chemistry approach utilizing microwave irradiation in water has been developed for the synthesis of arylidene-substituted spiro johnshopkins.eduresearchgate.netdecan-8-one derivatives, which can serve as precursors for spiro this compound systems. researchgate.net More complex spiro compounds, such as spiro pyrazole-oxindoles, have also been synthesized and show potential as anticancer agents. nih.gov The synthesis of these compounds can be achieved through catalyst-free, solvent-dependent [3+2]-cycloaddition reactions of isoxazole-styrenes and azomethine imines, which can lead to spirooxindole-pyrazolone hybrids. thieme-connect.de
| Starting Materials | Reagents/Conditions | Product | Reference |
| Diarylmethylidenecyclopentanes | Hydrazine or Thiourea derivatives | Fused Pyrazoles or Pyrimidines | rsc.orgresearchgate.net |
| Aromatic aldehydes, 1,4-Dioxa-spiro[4.5]decan-8-one | Base, Microwave, Water | Arylidene-substituted spiro johnshopkins.eduresearchgate.netdecan-8-one derivatives | researchgate.net |
| Isoxazole-styrene, Azomethine imine | Dichloromethane or 1,2-Dichloroethane, Heat | Spirooxindole-pyrazolone hybrids | thieme-connect.de |
Computational and Theoretical Investigations of Cyclopenta C Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic nature of cyclopenta[c]pyrazole and its derivatives.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and predict the reactivity of novel compounds. For derivatives of the this compound scaffold, DFT calculations are crucial for elucidating geometric and electronic properties.
Researchers utilize DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p), to optimize molecular geometries and compute various electronic descriptors. physchemres.org These calculations can determine electrostatic potential maps and Fukui indices, which help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding the synthesis of new derivatives. physchemres.org Furthermore, DFT has been used to support proposed reaction mechanisms, such as the favorability of an SNAr-like mechanism in the cyclization step to form related fused heterocyclic systems. derpharmachemica.com The effect of solvents on the electronic structure can also be modeled using approaches like the Polarizable Continuum Model (PCM), providing a more accurate picture of the molecule's behavior in a specific chemical environment. physchemres.org
A summary of typical DFT methods used for studying this compound derivatives is presented below.
| Computational Method | Purpose | Typical Functional/Basis Set | Reference |
| Density Functional Theory (DFT) | Geometry Optimization, Reactivity Prediction | B3LYP/6-311++G(d,p) | physchemres.org |
| Polarizable Continuum Model (PCM) | Modeling Solvent Effects | - | physchemres.org |
| DFT Mechanistic Study | Elucidating Reaction Pathways | - | derpharmachemica.comresearchgate.net |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. physchemres.orgresearchgate.net
For this compound-based systems, FMO analysis is a standard component of theoretical studies. Studies on related nucleoside analogues containing the this compound scaffold have shown that frontier-orbital energies, particularly the energy of the LUMO, are primary factors responsible for their biological activity. researchgate.net These energy values are often incorporated as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to build correlations between the electronic structure of the compounds and their observed biological effects. researchgate.net A smaller HOMO-LUMO gap generally implies a more reactive molecule, more willing to participate in chemical reactions.
Computational methods are frequently used to predict spectroscopic parameters, which aids in the characterization and structural confirmation of newly synthesized compounds. DFT calculations can accurately predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.
The standard procedure involves optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing a frequency calculation on the optimized structure. physchemres.org The resulting theoretical vibrational frequencies are often scaled by a constant factor to correct for anharmonicity and limitations in the computational method, showing good correlation with experimental FT-IR data. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the proposed structure. This predictive capability is invaluable for distinguishing between isomers and confirming the regioselectivity of reactions.
Molecular Modeling and Simulation
Beyond the electronic properties of single molecules, molecular modeling and simulation techniques are used to study how this compound derivatives interact with biological macromolecules and to understand their dynamic behavior.
A significant application of this compound derivatives is in medicinal chemistry, where they serve as scaffolds for enzyme inhibitors or receptor ligands. Molecular docking and binding free energy calculations are powerful tools to predict and analyze these interactions.
One notable study focused on a this compound derivative, (1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanamine (BQ5), as an inhibitor of the KRAS-SOS1 protein-protein interaction. Using molecular docking (Glide XP) followed by more rigorous binding free energy calculations (Prime MM-GBSA), researchers were able to quantify its binding affinity and identify key interactions. The study revealed that the this compound scaffold engages in crucial π-π stacking interactions with aromatic residues in the binding pocket of SOS1. Such computational predictions are vital for lead optimization, allowing for the rational design of derivatives with improved potency and selectivity. Other docking studies have also shown that this compound-containing compounds have a good affinity for targets like DNA topoisomerase II.
| Target | Compound Type | Methodology | Key Findings | Reference |
| KRASG13D-SOS1 Complex | This compound derivative (BQ5) | Molecular Docking (Glide XP), Prime MM-GBSA | XP-Score: -5.61 kcal/mol; Binding Free Energy: -50.55 ± 4.97 kcal/mol; π-π stacking interactions. | |
| Cannabinoid Receptor 2 (CB2) | This compound-3-carboxamide | Not Specified | Good activity and high selectivity for the CB2 receptor. | |
| DNA Topoisomerase II | Triazole-fused cyclopenta[c]pyrazoles | Molecular Docking | Good binding affinity towards the target protein. | |
| Various Proteins/Enzymes | 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole | Molecular Docking | General method to predict interactions with biological targets. |
The three-dimensional shape (conformation) of a molecule is critical for its biological activity. The fused ring system of this compound imposes significant conformational constraints, but substituents on the scaffold can often adopt multiple orientations.
Computational conformational analysis is used to determine the most stable, low-energy conformations of these molecules. For instance, a conformational search was performed on 3,4,5-Triphenyl-2H,4H,5H,6H-cyclopenta[c]pyrazole using the Amber10:EHT force field and the LowModeMD search methodology to generate an ensemble of possible conformations. Studies on related nucleoside analogs have highlighted that the specific conformation of the cyclopentane (B165970) ring can be the determining factor for antiviral activity, with even minor changes in stereochemistry leading to a dramatic loss of efficacy. This underscores the importance of understanding the conformational preferences of the this compound core when designing new therapeutic agents.
Theoretical Studies on Tautomeric Forms and Intermolecular Interactions
Computational and theoretical investigations provide profound insights into the intrinsic properties of heterocyclic compounds, and while specific studies on this compound are limited, extensive research on the closely related indazole system offers a valuable framework for understanding its behavior. Indazole, featuring a benzene (B151609) ring fused to pyrazole (B372694), serves as a reliable analogue for predicting the tautomeric preferences and intermolecular interaction patterns of this compound.
Tautomeric Forms of this compound Analogue: Indazole
Annular tautomerism in pyrazole-containing fused systems is a key area of theoretical exploration. For indazole, two primary tautomeric forms exist: the 1H-indazole and the 2H-indazole. researchgate.net Theoretical calculations consistently indicate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.net This stability difference is attributed to the electronic arrangement within the fused ring system.
Table 1: Theoretical Tautomer Distribution of Indazole (as an analogue for this compound)
| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| 1H-Indazole | 0.00 | >99 | |
| 2H-Indazole | > 2.0 | <1 |
Note: The data presented is based on the established stability of indazole tautomers and serves as an illustrative example for the expected behavior of this compound. Actual energy values may differ.
Intermolecular Interactions
The nature and strength of intermolecular interactions are crucial in determining the solid-state structure and bulk properties of molecular compounds. For pyrazole-based systems, hydrogen bonding and π-π stacking interactions are of primary importance. Theoretical studies, often employing methods like DFT and Møller-Plesset perturbation theory (MP2), can elucidate the geometries and energies of these interactions. cardiff.ac.uk
Computational models can predict the preferred interaction motifs and their corresponding binding energies. For instance, molecular docking studies on various pyrazole derivatives have highlighted the significance of specific intermolecular contacts in their biological activity. nih.govrsc.orgchemmethod.com
Table 2: Calculated Intermolecular Interaction Energies for Pyrazole Dimers (as a model for this compound interactions)
| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bonding | N-H···N | -5 to -8 |
| π-π Stacking | Parallel-displaced | -2 to -4 |
Note: These values are typical for pyrazole systems and provide a general indication of the strength of intermolecular forces that may be present in this compound.
Applications of Cyclopenta C Pyrazole As a Chemical Scaffold and in Materials Science
Scaffold Engineering for Chemical Library Design
The cyclopenta[c]pyrazole core is an exemplary scaffold for the construction of chemical libraries due to its synthetic tractability and the potential for multi-point diversification. A scaffold is a core molecular structure upon which various functional groups can be systematically attached, leading to a large collection of related compounds, or a "library." The inherent structure of this compound offers several positions that can be modified, allowing for a thorough exploration of chemical space.
The synthesis of pyrazole (B372694) derivatives, in general, is well-established, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.netresearchgate.net This fundamental approach, known as the Knorr pyrazole synthesis, is highly adaptable. researchgate.net For cyclopenta[c]pyrazoles, a key synthetic strategy involves the interrupted Ohira–Bestmann reaction, which uses γ,δ‐unsaturated aldehydes to produce the fused pyrazole structure with excellent control over the stereochemistry. researchgate.net
Modern synthetic methods, such as multicomponent reactions (MCRs), are particularly well-suited for library generation. nih.gov These one-pot processes allow for the rapid assembly of complex molecules from simple starting materials, which is highly efficient for creating diverse sets of pyrazole derivatives. researchgate.net By varying the initial building blocks—the hydrazine, the cyclopentanone (B42830) precursor, and other reactants—chemists can generate a wide array of substituted this compound analogues. This modularity is crucial for developing libraries aimed at screening for biological activity or specific material properties. researchgate.net The resulting libraries of trisubstituted pyrazolines and related pyrazoles serve as a foundation for identifying novel compounds with desired functions, such as selective enzyme inhibitors. nih.gov
Ligand Design in Inorganic and Organometallic Chemistry
The nitrogen atoms in the pyrazole ring are excellent donors, making pyrazole-containing molecules, including this compound, highly effective ligands for a wide range of metal ions. researchgate.net A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.
Pyrazole and its derivatives are widely used as ligands in coordination and organometallic chemistry. researchgate.netnih.gov They can coordinate to a metal center in several ways, most commonly as a neutral two-electron donor through one of the nitrogen atoms or as an anionic "pyrazolato" ligand after deprotonation. The fused cyclopentane (B165970) ring in this compound can influence the steric environment around the coordinating nitrogen atoms, thus affecting the structure and stability of the resulting metal complexes.
Research has demonstrated the synthesis and characterization of numerous coordination complexes involving pyrazole-derived ligands with transition metals such as cobalt, nickel, copper, zinc, and platinum. researchgate.netrepec.orgmdpi.com For instance, pyrazolato ligands are known to act as bridging units between two metal centers, leading to the formation of dinuclear or polynuclear complexes. mdpi.com Platinum complexes with bridging pyrazolates have been studied, showcasing the versatility of this ligand class. mdpi.comnsf.gov In some cases, the substituents on the pyrazole ring can themselves coordinate to the metal, a process known as cyclometallation, leading to highly stable, chelated structures. mdpi.com
Table 1: Examples of Metal Complexes with Pyrazole-Based Ligands
| Metal Center | Ligand Type | Resulting Complex Structure | Reference |
|---|---|---|---|
| Cobalt (Co) | Pyrazole-derived | Octahedral complexes | researchgate.netrepec.org |
| Copper (Cu) | Pyrazole-derived | Mononuclear and dinuclear complexes | nih.govrepec.org |
| Platinum (Pt) | Bridging Pyrazolato | Dinuclear and trinuclear complexes | mdpi.comnsf.gov |
The rigid framework of the this compound scaffold is valuable for designing ligands that can bind with high specificity to biological receptors. By strategically placing functional groups on the scaffold, chemists can create molecules that fit precisely into the binding pocket of a target protein, such as an enzyme or a receptor.
A notable example is the design of pyrazole-based ligands for the estrogen receptor (ER). nih.gov Researchers have synthesized tetrasubstituted pyrazoles that act as high-affinity ligands for ER, with some analogues showing remarkable selectivity for the ERα subtype over the ERβ subtype. nih.gov Molecular modeling and structure-activity relationship (SAR) studies suggest that the pyrazole core and its substituents interact with specific amino acid residues in the receptor's binding site, and that subtle differences between the ER subtypes can be exploited to achieve selectivity. nih.gov The propylpyrazole triol (PPT), for example, binds with high affinity and preference to ERα, acting as the first known ERα-specific agonist. nih.gov
Similarly, derivatives of 2,3,3a,4,5,6-hexahydrothis compound have been synthesized and evaluated as potential anti-mitotic agents. nih.gov These compounds were found to interact with tubulin, a key protein involved in cell division, near the colchicine (B1669291) binding site. This interaction disrupts microtubule formation, leading to cytotoxic effects against cancer cell lines. nih.gov
Intermediate in Agrochemical and Advanced Chemical Synthesis
The pyrazole ring is a "privileged scaffold" found in numerous commercial agrochemicals and pharmaceuticals. researchgate.net The this compound core serves as a valuable synthetic intermediate for accessing more complex molecules. Its fused ring system provides a rigid and defined three-dimensional structure that can be elaborated upon to produce target compounds with specific biological activities.
The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry, with a vast number of documented methods for their preparation. researchgate.netmdpi.com The ability to functionalize the this compound core, for instance through reactions that add substituents to the rings or the nitrogen atoms, makes it a versatile building block. researchgate.net This allows for the creation of derivatives with potential applications as fungicides, herbicides, or insecticides, areas where pyrazole-containing compounds have historically been successful. The development of concise and modular synthetic routes is crucial for producing libraries of these compounds for high-throughput screening in agrochemical research. researchgate.net
Applications in Advanced Materials Science
The electronic properties of the pyrazole ring, combined with the structural features of the fused cyclopentane, make this compound derivatives attractive candidates for use in advanced materials.
Molecules that can absorb and emit light are the basis for a wide range of technologies, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging agents. researchgate.netnih.gov Pyrazole derivatives have emerged as a promising class of materials for these applications due to their high synthetic versatility, structural diversity, and favorable electronic properties. mdpi.comnih.gov
The introduction of a pyrazole moiety into a π-conjugated system can significantly influence the material's photophysical properties. researchgate.net Researchers have designed and synthesized novel organic luminescent materials based on pyrazole derivatives that exhibit twisted molecular structures. epa.gov This twisted conformation can prevent close packing in the solid state, leading to high glass transition temperatures and good morphological stability, which are desirable properties for materials used in electronic devices. epa.gov These materials have been shown to possess high optical band gaps, typically in the range of 3.43 to 3.66 eV. epa.gov By attaching different chromophoric groups to the pyrazole scaffold, the emission color and quantum efficiency can be tuned.
Furthermore, fluorescent pyrazole derivatives have been developed as probes for detecting metal ions and for bioimaging applications. nih.gov The nitrogen atoms of the pyrazole ring can act as a recognition site, and binding to a specific analyte can trigger a change in the molecule's fluorescence, such as an enhancement or a shift in the emission wavelength. nih.gov
Table 2: Photophysical Properties of Selected Pyrazole-Based Materials
| Compound Type | Property | Observation/Value | Application Area | Reference |
|---|---|---|---|---|
| Pyrazole Derivative | Optical Band Gap (Eg) | 3.43 - 3.66 eV | Luminescent Materials | epa.gov |
| Fused Pyrazole Probe | Fluorescence | Enhanced upon binding Cu2+ | Ion Sensing | nih.gov |
| Pyrazole-based Dyes | Bioimaging | Used for general cell staining and sensing in-cell conditions | Bioimaging | nih.gov |
Fluorescent Probes and Organic Fluorophores
The development of fluorescent probes and organic fluorophores is a significant area of research, with applications ranging from bioimaging to chemical sensing. While the broader class of pyrazole-containing compounds has shown considerable promise in this field, specific examples and detailed photophysical data for derivatives of this compound are not readily found in the current body of scientific literature.
Research on pyrazole-based fluorophores has demonstrated their utility in detecting various metal ions. For instance, pyrazoline and pyrazole-based sensors have been synthesized and shown to exhibit a "turn-on" fluorescent response in the presence of specific metal ions such as Zn2+, Cd2+, Fe3+, and Fe2+. rsc.orgrsc.org These sensors often operate through mechanisms like photoinduced electron transfer (PET), where the interaction with the analyte modulates the fluorescence output. rsc.org For example, some pyrazole derivatives have been designed as chemosensors for Al3+, displaying a significant increase in fluorescence upon complexation.
Furthermore, pyrazole-pyrazoline fluorescent probes have been developed for the detection of Cu2+ and Fe3+ in biological systems, highlighting the potential of pyrazole scaffolds in creating tools for cellular imaging. nih.govnih.gov The versatility of the pyrazole ring allows for the synthesis of a wide array of derivatives with tailored photophysical properties. rsc.org However, the direct translation of these findings to the this compound system requires specific synthetic routes and subsequent photophysical characterization, which are not extensively reported.
Dyes
The application of pyrazole derivatives extends to the synthesis of various dyes, including azo dyes and disperse dyes. nih.govnih.gov These dyes are utilized in a range of industries, from textiles to printing. Pyrazole-based azo dyes, for instance, are known for their vibrant colors and good fastness properties. The synthesis of such dyes often involves the diazotization of an amino-pyrazole derivative followed by coupling with a suitable partner.
While the synthesis and properties of numerous pyrazole-based dyes have been described, there is a notable lack of specific examples of dyes built upon the this compound core in the reviewed literature. The electronic and structural properties of the fused cyclopentane ring would undoubtedly influence the color and performance of such dyes, but without experimental data, these effects remain speculative.
Advanced Spectroscopic and Structural Characterization of Cyclopenta C Pyrazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of cyclopenta[c]pyrazole systems in solution. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can piece together the precise connectivity and stereochemistry of these molecules.
Structural Elucidation and Isomer Differentiation
¹H and ¹³C NMR spectroscopy are fundamental in confirming the core structure of newly synthesized this compound derivatives. rsc.orgslideshare.net The characteristic chemical shifts of the protons and carbons in the fused ring system provide a unique fingerprint for the molecule. For instance, in a series of synthesized 1-phenyl-3-t-butyl-5-arylpyrazoles, the chemical shifts in the ¹³C NMR spectra were instrumental in confirming the pyrazole (B372694) ring and aromatic carbon frameworks. researchgate.net
NMR is particularly powerful in differentiating between isomers, which often exhibit subtle differences in their spectra. For example, in the case of substituted vinylpyrazoles, ¹H and ¹³C NMR data revealed that 5-methyl-1-vinylpyrazole exists predominantly as the S-cis-N² isomer, while 3-methyl-1-vinylpyrazole is an equimolar mixture of steric isomers. nih.gov These distinctions are crucial for understanding the reactivity and biological activity of different isomeric forms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrazole Derivatives.
| Compound | Solvent | ¹H NMR Signals | ¹³C NMR Signals |
|---|---|---|---|
| 3-(naphthalen-2-yl)-5-phenyl-1H-pyrazole | DMSO-d₆ | 13.43 (s, 1H), 8.32 (s, 1H), 8.08–7.66 (m, 6H), 7.53–7.35 (m, 4H), 7.29 (s, 2H) | 133.22, 132.56, 128.98, 128.42, 128.03, 127.77, 126.67, 126.12, 125.18, 123.72, 123.50, 100.11 |
| 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrazole | CDCl₃ | 7.89–7.82 (m, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.45–7.35 (m, 5H), 7.20 (d, J = 8.2 Hz, 2H), 7.02–6.92 (m, 2H), 6.57 (s, 1H), 3.88 (s, 3H), 2.36 (s, 3H) | 160.56, 155.27, 149.56, 145.26, 134.88, 131.43, 131.38, 129.63, 129.29, 128.70, 127.99, 126.47, 121.72, 113.29, 109.29, 55.38, 21.69 |
| 3-(3-fluorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | CDCl₃ | 7.64 (d, J = 8.4 Hz, 2H), 7.62–7.55 (m, 2H), 7.52–7.43 (m, 5H), 7.40–7.35 (m, 1H), 7.23 (d, J = 8.2 Hz, 2H), 7.09–7.04 (m, 1H), 6.59 (s, 1H), 2.38 (s, 3H) | 164.26 (d, J = 245.0 Hz), 153.85, 149.45, 145.50, 134.75, 133.63 (d, J = 8.0 Hz), 130.31 (d, J = 8.0 Hz), 129.99, 129.70, 129.56, 129.38, 128.10, 127.84, 122.11 (d, J = 2.0 Hz), 116.21 (d, J = 21.0 Hz), 113.43 (d, J = 21.0 Hz), 109.31, 21.69 |
Note: This table is for illustrative purposes and specific values can vary based on substituents and experimental conditions. Data sourced from nih.gov.
Application in Reactivity Prediction and Tautomerism Studies
NMR spectroscopy is not only a tool for static structural determination but also a dynamic probe of chemical behavior. It has been demonstrated that NMR data can be utilized to predict the reactivity of heterocyclic compounds. nih.gov Furthermore, NMR is one of the most frequently employed techniques for investigating tautomerism in pyrazole systems. nih.gov
The annular tautomerism of NH-pyrazoles is a well-documented phenomenon that can be studied in detail using multinuclear dynamic NMR spectroscopy. researchgate.net In solution, the interconversion between tautomers is often rapid on the NMR timescale, leading to averaged signals. nih.gov However, by employing low-temperature NMR, it is often possible to slow down the proton exchange rate sufficiently to observe separate signals for each tautomer, allowing for the determination of equilibrium constants. researchgate.netfu-berlin.de For instance, studies on 3(5)-phenylpyrazoles have utilized low-temperature multinuclear NMR to determine tautomeric equilibrium constants. fu-berlin.de
Solid-state NMR (SSNMR) provides a complementary approach, offering insights into the tautomeric forms present in the crystalline state. nih.govmdpi.com For example, ¹³C CPMAS NMR has been used to study the tautomerism of pyrazoles in the solid state, revealing the presence of distinct tautomers. bohrium.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for this compound systems in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov This technique has been instrumental in confirming the molecular structures of numerous pyrazole derivatives. rsc.orgrsc.org
For example, the crystal structure of 4-bromo-3-phenylpyrazole was determined to be triclinic, providing concrete data on its solid-state conformation. fu-berlin.de In another study, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing details about their supramolecular architecture, which is largely governed by C-H···A (A = O, π) and π-stacking interactions. nih.gov The planarity of the pyrazole ring is a common feature observed in the crystal structures of many of its derivatives. spast.org
Table 2: Selected Crystallographic Data for a Pyrazole Derivative.
| Parameter | Value |
|---|---|
| Compound | 4-bromo-3-phenylpyrazole |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 13.0867(8) |
| b (Å) | 13.2546(7) |
| c (Å) | 7.8079(3) |
| α (°) | 100.015(4) |
| β (°) | 93.648(3) |
| γ (°) | 84.923(5) |
| Z | 6 |
Data sourced from fu-berlin.de.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the π-electron system and conjugation. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. uzh.ch For pyrazole and its derivatives, the observed absorption bands correspond to π → π* and n → π* transitions. researchgate.net
The position and intensity of these absorption bands are sensitive to the substituents on the this compound core and the solvent environment. For instance, the gas-phase UV absorption spectrum of pyrazole has been reported, and theoretical calculations have been used to assign the observed bands to specific electronic transitions. researchgate.net The spectrum of pyrazole is characterized by a strong absorption band in the vacuum ultraviolet (VUV) region. researchgate.net
Table 3: Illustrative UV-Vis Absorption Maxima (λmax) for Pyrazole.
| Solvent/Phase | λmax (nm) | Transition Type |
|---|---|---|
| Gas Phase | ~210 | π → π* |
| Gas Phase | ~180 | π → π* |
| Gas Phase | ~290 | n → π* |
Note: This table is for illustrative purposes. Actual values can vary. Data based on general principles and findings for pyrazole systems. uzh.chresearchgate.net
Infrared (IR) and Mass Spectrometry (MS)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. The vibrational frequencies of different bonds provide a characteristic IR spectrum. For pyrazole itself, the N-H stretching vibration is a prominent feature. researchgate.netchemicalbook.com The IR spectra of substituted pyrazoles will show additional bands corresponding to the vibrations of the substituent groups. nih.gov For example, the ATR-FTIR spectrum of a pyrazole derivative, CB1H, displayed characteristic bands for the pyrazole nucleus as well as additional bands due to the N-H bending of the NH₂⁺ group. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound compounds. rsc.org The fragmentation of pyrazoles upon electron impact often involves the cleavage of the nitrogen-nitrogen bond, and the specific fragmentation pattern is highly dependent on the nature and position of the substituents. rsc.orgresearchgate.net This information is crucial for confirming the molecular formula and can provide clues about the structure of the molecule. For instance, the mass spectrum of cyclopentane (B165970), a related carbocyclic system, shows a characteristic fragmentation pattern with a base peak at m/z 42, corresponding to the loss of an ethene molecule from the parent ion. docbrown.infoyoutube.com
Future Research Trajectories and Emerging Paradigms in Cyclopenta C Pyrazole Chemistry
Innovations in Synthesis and Methodological Development
The construction of the cyclopenta[c]pyrazole scaffold has traditionally relied on classical cyclocondensation and cycloaddition reactions. rsc.orgmdpi.com However, recent research has emphasized the development of more efficient, stereoselective, and environmentally benign synthetic methodologies.
A notable innovation is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex this compound derivatives in a single step from readily available starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages in terms of atom economy and operational simplicity. For instance, a four-component reaction involving hydrazine (B178648), ethyl acetoacetate, malononitrile, and various aldehydes has been developed to produce highly substituted pyrano[2,3-c]pyrazoles, a class of fused cyclopenta[c]pyrazoles. mdpi.com
Another area of active development is the use of novel catalytic systems. nih.gov Metal-catalyzed cross-coupling reactions are being employed to functionalize the this compound core with a wide range of substituents, enabling the fine-tuning of its electronic and steric properties. Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral cyclopenta[c]pyrazoles, which are of significant interest for applications in medicinal chemistry. rsc.org The use of microwave and ultrasound irradiation has also been shown to accelerate reaction times and improve yields in the synthesis of pyrazole (B372694) derivatives. rsc.org
Recent synthetic strategies have also focused on interrupted and domino reactions. For example, a stereoselective synthesis of cyclopenta[c]pyrazoles has been achieved through an interrupted Ohira–Bestmann reaction. researchgate.net This method and others, such as domino sequences involving intramolecular azomethine imine 1,3-dipolar cycloadditions, provide access to these fused pyrazoles with good yields and high diastereomeric purity. researchgate.net
Exploration of Unconventional Reactivity and Transformations
Beyond traditional synthetic methods, researchers are exploring the unconventional reactivity of the this compound system to access novel chemical space. This includes investigating the reactivity of the pyrazole ring itself, as well as the fused cyclopentane (B165970) ring.
One area of interest is the selective functionalization of the C-H bonds of the this compound core. This approach, often facilitated by transition metal catalysis, allows for the direct introduction of functional groups without the need for pre-functionalized starting materials, leading to more efficient and sustainable synthetic routes.
Furthermore, the unique electronic properties of the this compound scaffold make it an interesting substrate for pericyclic reactions. Researchers are investigating its participation in cycloaddition and electrocyclization reactions to construct more complex polycyclic systems. The reactivity of pyrazolin-5-one derivatives has also been a focus for the asymmetric synthesis of highly functionalized pyrazole and pyrazolone (B3327878) derivatives. rsc.org
The development of novel transformations of condensed heterocyclic derivatives is of theoretical interest for understanding the relationship between chemical structure and reactivity. nih.gov For instance, the pyrazole ring is a π-excessive system that readily reacts with electrophiles at the 4-position but is generally unreactive towards nucleophiles, which preferentially attack at the 3 and 5 positions. chim.it
Integration of Advanced Computational and AI-Driven Design Methodologies
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the design and discovery of new this compound-based molecules. Density functional theory (DFT) calculations are being used to predict the geometric and electronic properties of different this compound derivatives, providing valuable insights into their reactivity and potential applications.
AI and machine learning algorithms are being employed to screen large virtual libraries of this compound compounds to identify candidates with desired properties, such as specific biological activities or material characteristics. This in silico approach significantly accelerates the discovery process and reduces the need for extensive experimental screening. mdpi.comnih.gov
For example, computational docking studies are used to predict the binding interactions of this compound derivatives with biological targets, guiding the design of more potent and selective drug candidates. nih.gov Similarly, computational modeling can aid in the design of novel functional materials by predicting their optical, electronic, and mechanical properties.
Development of Novel Functional Materials Based on this compound
The unique photophysical and electronic properties of the this compound scaffold make it a promising building block for the development of novel functional materials. mdpi.com The ability to tune these properties through synthetic modification allows for the design of materials with tailored characteristics for specific applications.
One area of significant interest is the development of organic light-emitting diodes (OLEDs). This compound derivatives are being investigated as potential emitter materials due to their high fluorescence quantum yields and tunable emission colors. Researchers are also exploring their use as host materials and in thermally activated delayed fluorescence (TADF) applications.
Furthermore, the electron-rich nature of the pyrazole ring makes this compound derivatives suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). Their ability to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, is also being exploited for the design of self-assembling materials and sensors. The intrinsic fluorescence and crystal structures of pyrazoles make them valuable in various materials science applications. mdpi.com
Q & A
Q. What are the established synthetic routes for Cyclopenta[c]pyrazole derivatives, and how can purity and yield be optimized?
this compound derivatives are typically synthesized via cyclization reactions, such as [3+2] cycloadditions or intramolecular annulation. Key steps include optimizing reaction conditions (e.g., solvent, catalyst, temperature) to improve yield. Purity can be assessed using HPLC or GC-MS, while structural confirmation relies on NMR and IR spectroscopy . For example, pyrazole-type compounds often require regioselective control during synthesis to avoid byproducts .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
UV-Vis spectroscopy is used to confirm aromaticity, while H/C NMR identifies substituent positions and stereochemistry. Mass spectrometry (HRMS) verifies molecular weight, and X-ray crystallography resolves complex stereoisomers. For environmental samples, GC-MS paired with fluorescence detection enhances sensitivity for trace analysis .
How can researchers formulate hypothesis-driven questions for this compound studies using frameworks like PICOT or FINER?
Align the research question with the PICOT framework: P opulation (e.g., specific cell lines), I ntervention (e.g., compound dosage), C omparison (e.g., existing modulators), O utcome (e.g., receptor binding affinity), and T ime (e.g., exposure duration). Ensure feasibility and novelty using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. What strategies address contradictions in pharmacological data for this compound-based NR2B modulators?
Discrepancies in receptor binding assays may arise from stereochemical variations or assay conditions (e.g., pH, temperature). Use enantioselective synthesis (e.g., chiral catalysts) to isolate active isomers and validate results across multiple in vitro models (e.g., HEK293 cells vs. primary neurons) . Statistical meta-analysis of published datasets can identify confounding variables .
Q. How can computational methods enhance the design of this compound derivatives with improved selectivity?
Molecular docking (e.g., AutoDock Vina) predicts binding interactions with NR2B receptors. QSAR models correlate structural features (e.g., substituent electronegativity) with activity. Validate predictions using mutagenesis studies to identify critical binding residues .
Q. What advanced analytical techniques are required to detect this compound in environmental matrices, and how are interferences minimized?
For environmental PAH analysis, use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to correct matrix effects. Solid-phase extraction (SPE) pre-concentrates samples, while high-resolution GC×GC-TOFMS separates co-eluting compounds like Cyclopenta[c,d]pyrene .
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic functionalization?
Steric hindrance from bulky substituents (e.g., tert-butyl groups) can direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Electronic effects are probed via Hammett plots to correlate substituent σ-values with reaction rates. In situ FTIR monitors intermediate formation during catalytic cycles .
Q. What in vitro and in vivo models are optimal for studying the toxicological profile of this compound derivatives?
Use Ames tests for mutagenicity screening and zebrafish embryos for developmental toxicity. For neurotoxicity, employ SH-SY5Y neuronal cells and measure oxidative stress markers (e.g., ROS, glutathione levels). Dose-response studies in rodent models should follow OECD guidelines for reproducibility .
Methodological Guidance
- Data Reconciliation : Apply Bland-Altman analysis to compare assay results from different labs, identifying systematic biases .
- Systematic Reviews : Use PRISMA guidelines to synthesize pharmacological data, focusing on study quality (e.g., risk of bias in animal trials) .
- Ethical Compliance : Ensure in vivo studies adhere to ARRIVE guidelines for transparent reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
